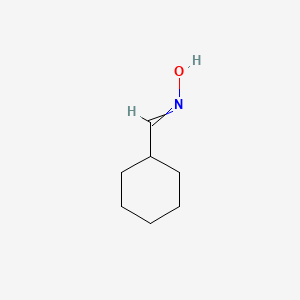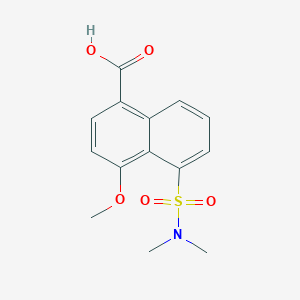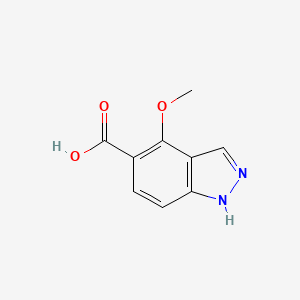
4-methoxy-1H-indazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “4-methoxy-1H-indazole-5-carboxylic acid” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The preparation methods for 4-methoxy-1H-indazole-5-carboxylic acid involve specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The industrial production methods for this compound are designed to optimize yield and purity, ensuring that the compound meets the required standards for research and application.
Analyse Des Réactions Chimiques
4-methoxy-1H-indazole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the reaction process. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-methoxy-1H-indazole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications and is used in drug development research. In industry, this compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-methoxy-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes.
Comparaison Avec Des Composés Similaires
4-methoxy-1H-indazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or biological activities. The comparison can be based on various factors, such as chemical properties, biological effects, and research applications. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
4-methoxy-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-5(9(12)13)2-3-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
KJDBRQOEQOHXOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1C=NN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyclopentylsulfanyl)methyl]-3-nitrobenzene](/img/structure/B8372112.png)
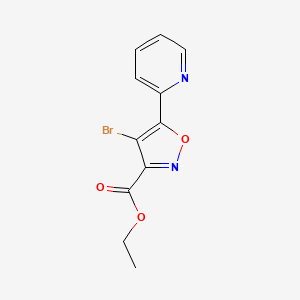

![2-Methyl-N-[(morpholin-4-yl)methyl]prop-2-enamide](/img/structure/B8372131.png)
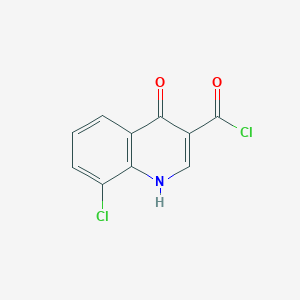

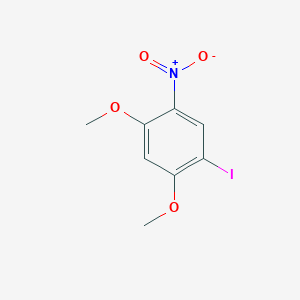
![6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid](/img/structure/B8372157.png)
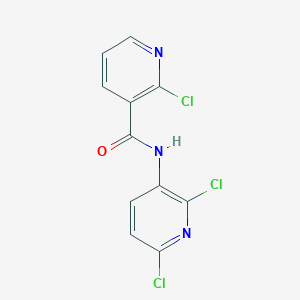
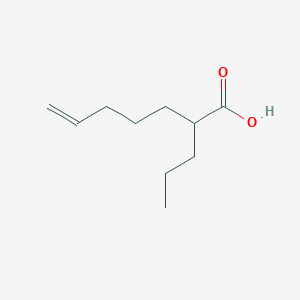
![4-fluoro-N-[(1R)-3-hydroxy-1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B8372181.png)
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8372191.png)
